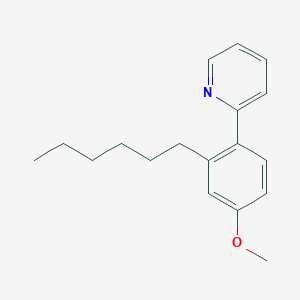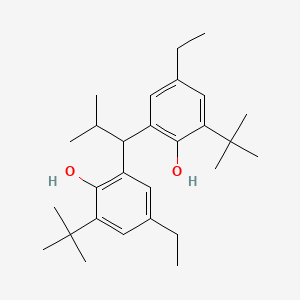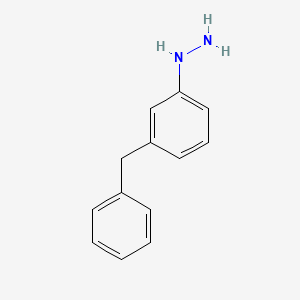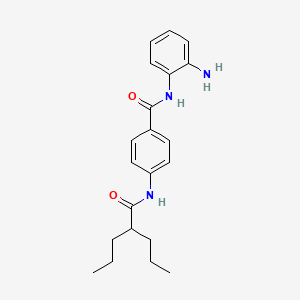
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group and a propylpentanoylamino group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acyl chloride under basic conditions.
Introduction of the Propylpentanoylamino Group: The next step involves the introduction of the propylpentanoylamino group through an amide coupling reaction. This can be achieved by reacting the benzamide intermediate with 2-propylpentanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amination: The final step involves the introduction of the aminophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 2-aminophenylboronic acid under Suzuki coupling conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, palladium catalysts, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(2-aminophenyl)-4-(2-methylpentanoylamino)benzamide: Similar structure with a methyl group instead of a propyl group.
N-(2-aminophenyl)-4-(2-ethylpentanoylamino)benzamide: Similar structure with an ethyl group instead of a propyl group.
N-(2-aminophenyl)-4-(2-butylpentanoylamino)benzamide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylpentanoylamino group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.
特性
CAS番号 |
656261-08-4 |
|---|---|
分子式 |
C21H27N3O2 |
分子量 |
353.5 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-3-7-15(8-4-2)20(25)23-17-13-11-16(12-14-17)21(26)24-19-10-6-5-9-18(19)22/h5-6,9-15H,3-4,7-8,22H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
TUFAYESAXLVQCV-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


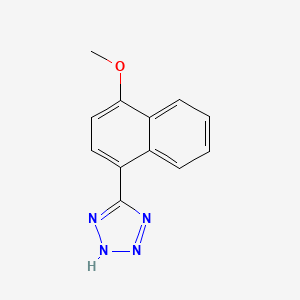
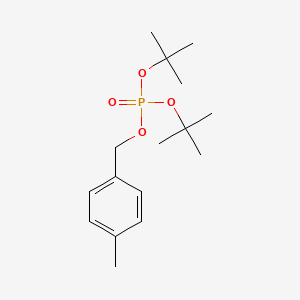
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
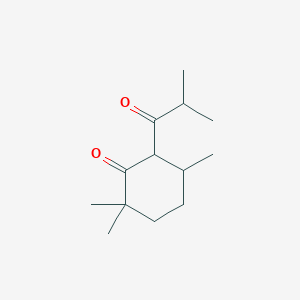
![1-Oxaspiro[5.7]tridecane-2,4-dione](/img/structure/B12525952.png)

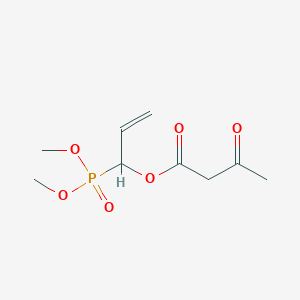
acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
